(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol
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Overview
Description
(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of a difluoromethyl group and a hydroxyl group on the chromene ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-chromen-4-one and difluoromethylating agents.
Reaction Conditions: The difluoromethylation reaction is carried out under controlled conditions, often using a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve the efficiency and yield of the synthesis.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromene ring can be reduced to form a dihydrochromene derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of chromone derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol: Similar structure but with a trifluoromethyl group.
(2R,4R)-2-(Methyl)-3,4-dihydro-2H-chromen-4-ol: Similar structure but with a methyl group.
Uniqueness
(2R,4R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromen-4-ol is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R,4R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)9-5-7(13)6-3-1-2-4-8(6)14-9/h1-4,7,9-10,13H,5H2/t7-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFUCIKUYGMJOQ-VXNVDRBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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